![molecular formula C19H17IN2O2 B2425798 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-98-3](/img/no-structure.png)

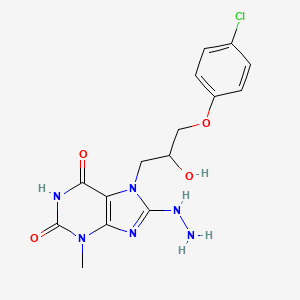

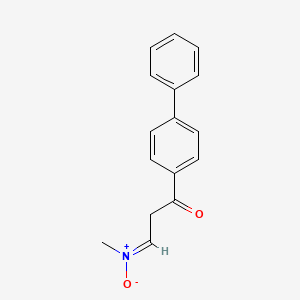

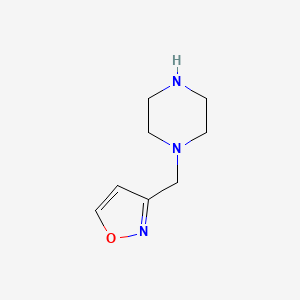

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been developed through a series of chemical reactions, and its unique structure and properties make it an interesting subject of study.

Scientific Research Applications

Chemistry and Medicinal Potential of Quinoline Derivatives

Quinoline, the core structure in 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, is a well-regarded template in drug design due to its wide range of bioactivity. Research has delved into the medicinal potential and pharmacological applications of quinoline motifs, underscoring their substantial efficacies in future drug development. Quinoline and its functionalized derivatives are explored through in vivo and in vitro screenings, paving the way for novel drug discoveries (Ajani, Iyaye, & Ademosun, 2022).

Anticorrosive Properties of Quinoline Derivatives

Quinoline derivatives, including the one , have demonstrated significant effectiveness as anticorrosive materials. They exhibit high electron density, allowing them to form stable chelating complexes with metallic surfaces, thus offering protection against corrosion. This review consolidates recent findings on the application of quinoline-based compounds as anticorrosive agents, indicating their broad utility in this domain (Verma, Quraishi, & Ebenso, 2020).

Biological Activities of Quinoline-Bearing Benzimidazole Derivatives

The synergy of quinoline with benzimidazole forms a potent pharmacophore with diverse therapeutic potential. Research has shown that such hybrid molecules, combining bioactive heterocyclic moieties, offer significant antimicrobial properties with minimal adverse effects. This indicates the potential for 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide and similar derivatives in developing new antimicrobial drugs (Salahuddin et al., 2023).

Mechanism of Action

Quinolines

The quinoline moiety in “2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a common structure in many biologically active compounds. Quinolines have been found to exhibit a wide range of pharmacological properties, including antimalarial, antibacterial, antifungal, anticancer, and anti-inflammatory activities .

Benzamides

The benzamide part of “2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is also a common feature in many bioactive compounds. Benzamides have been associated with various biological activities, including anticancer, anti-inflammatory, and analgesic effects .

Iodinated compounds

The presence of iodine in “2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” could potentially influence its reactivity and biological activity. Iodine is often used in medicinal chemistry to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes and improve its bioavailability .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 2-iodobenzoyl chloride with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base to form the intermediate 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide.", "Starting Materials": [ "2-iodobenzoyl chloride", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-iodobenzoyl chloride in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Add 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the final compound, 2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |

CAS RN |

851404-98-3 |

Product Name |

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Molecular Formula |

C19H17IN2O2 |

Molecular Weight |

432.261 |

IUPAC Name |

2-iodo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

InChI |

InChI=1S/C19H17IN2O2/c1-12-6-7-13-11-14(18(23)22-17(13)10-12)8-9-21-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,21,24)(H,22,23) |

InChI Key |

RUNUEEKLJHKPDH-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3I |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2425719.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2425721.png)

![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)

![4-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2425733.png)